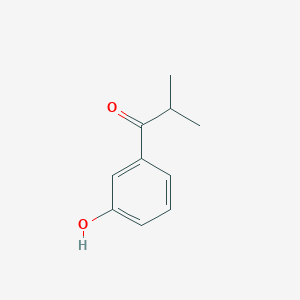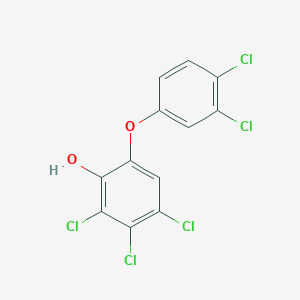
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol is an organochlorine compound known for its broad-spectrum antibacterial and antifungal properties. It is commonly used in various consumer products, including soaps, toothpaste, and detergents, due to its effectiveness in inhibiting the growth of bacteria and fungi .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol typically involves the electrophilic halogenation of phenol with chlorine. This process results in the formation of trichlorophenol, which is then reacted with 3,4-dichlorophenol under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where phenol is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, aluminum chloride for Friedel-Crafts reactions, and various oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and various substituted phenols, depending on the reaction conditions and reagents used .
科学研究应用
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: It serves as an antibacterial and antifungal agent in various biological studies.
Medicine: It is incorporated into medical products like surgical scrubs and antiseptics.
作用机制
The compound exerts its effects primarily by inhibiting fatty acid synthesis in bacteria. At high concentrations, it acts as a biocide with multiple cytoplasmic and membrane targets, leading to cell death. At lower concentrations, it is bacteriostatic, preventing bacterial growth by targeting specific enzymes involved in fatty acid synthesis .
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antibacterial and antifungal properties.
Uniqueness
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial efficacy and stability compared to other chlorinated phenols .
属性
CAS 编号 |
104254-99-1 |
|---|---|
分子式 |
C12H5Cl5O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2,3,4-trichloro-6-(3,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)11(17)12(9)18/h1-4,18H |
InChI 键 |
OWDFATIRZCOPLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


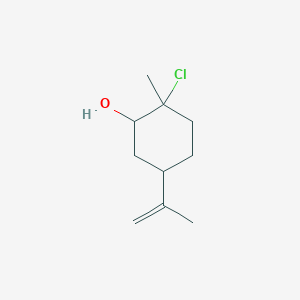
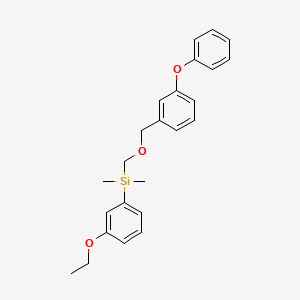
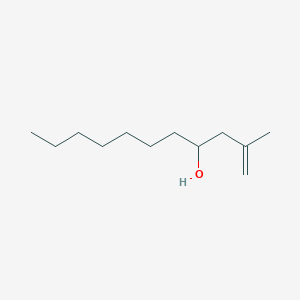
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
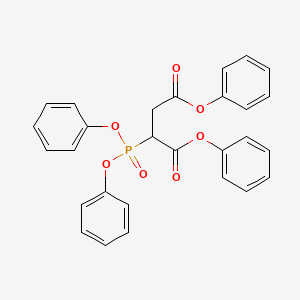
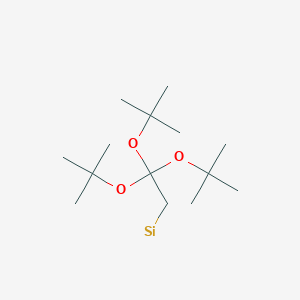
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
